molecular formula C20H12F3N3O2S2 B2534981 N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260952-67-7

N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2534981
CAS No.: 1260952-67-7
M. Wt: 447.45
InChI Key: TYLHZLAXQHMHSG-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted 2-arylacetamides, which exhibit structural similarities to bioactive molecules such as benzylpenicillin derivatives . Its core structure comprises a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 2-fluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 3,4-difluorophenyl group, contributing to its electronic and steric profile.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S2/c21-12-6-5-11(9-14(12)23)24-17(27)10-30-20-25-15-7-8-29-18(15)19(28)26(20)16-4-2-1-3-13(16)22/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLHZLAXQHMHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H15F3N2O1S\text{C}_{17}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_1\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably protein kinases and other enzymes involved in cellular signaling pathways. The thieno[3,2-d]pyrimidine core structure is known for its ability to modulate various biological processes, including cell proliferation and apoptosis.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
    • A study involving multicellular spheroids highlighted its efficacy in penetrating tumor microenvironments and inhibiting tumor growth more effectively than traditional chemotherapeutics .
  • Antibacterial Properties :
    • The compound has also been evaluated for its antibacterial activity against a range of pathogens. It was found to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls and disrupting membrane integrity .
    • In vitro tests indicated that it possesses a minimum inhibitory concentration (MIC) comparable to that of established antibiotics.

Case Studies

  • Study on Anticancer Efficacy :
    • A comprehensive screening of drug libraries identified this compound as a promising candidate for anticancer therapy. The study reported a significant reduction in tumor cell viability in various cancer models .
  • Antibacterial Activity Evaluation :
    • A series of experiments conducted on different bacterial strains demonstrated that this compound exhibited effective antibacterial properties with low toxicity towards human cells .

Data Tables

Biological Activity Mechanism IC50 Values Target Pathways
AnticancerInduces apoptosis via caspase activation5 µM (A549 cells)PI3K/Akt pathway
AntibacterialDisruption of cell wall synthesis10 µg/mL (E. coli)Cell membrane integrity

Comparison with Similar Compounds

Comparison with Structural Analogues

The following compounds share the thieno[3,2-d]pyrimidin-4-one backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Features
Compound Name Substituents on Thienopyrimidin Acetamide Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 3-(2-fluorophenyl) N-(3,4-difluorophenyl) C₂₁H₁₄F₃N₃O₂S₂ 497.48 Two fluorine atoms on acetamide phenyl; balanced lipophilicity
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3-(3,5-difluorophenyl) N-(2,5-dimethoxyphenyl) C₂₀H₁₆F₂N₃O₃S₂ 464.48 Methoxy groups enhance solubility; reduced steric hindrance
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-chlorophenyl) N-(2-trifluoromethylphenyl) C₂₀H₁₄ClF₃N₃O₂S₂ 502.96 Chlorine and CF₃ increase lipophilicity; saturated thienopyrimidin ring
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide 3-(2-fluorophenyl) N-(2-isopropylphenyl) C₂₃H₂₀FN₃O₂S₂ 453.6 Isopropyl group introduces steric bulk; altered pharmacokinetics
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 3-(3,5-difluorophenyl) N-(4-fluorophenyl) C₂₀H₁₂F₃N₃O₂S₂ 447.5 Three fluorine atoms; enhanced electronic effects

Physicochemical Properties

  • The target compound’s 3,4-difluorophenyl group offers a unique dipole compared to the 4-fluorophenyl in or the trifluoromethyl group in .
  • Solubility : Methoxy groups in improve aqueous solubility, whereas chlorine and CF₃ in favor lipid membrane penetration. The target compound’s fluorine substituents balance these properties.
  • Crystallinity : Dihedral angles between aromatic rings (e.g., 65.2° in ) influence crystal packing and bioavailability. The target compound’s dihedral angles remain uncharacterized but are hypothesized to affect solid-state stability.

Spectroscopic and Structural Insights

  • NMR Analysis : In analogues like , chemical shifts in regions corresponding to protons near substituents (e.g., 29–36 and 39–44 ppm) reveal environmental changes. For the target compound, similar shifts in these regions would indicate substituent-induced electronic perturbations .
  • Hydrogen Bonding: The acetamide NH in participates in N–H⋯O interactions, stabilizing crystal lattices. The target compound’s 3,4-difluorophenyl group may alter hydrogen-bonding capacity compared to non-fluorinated analogues.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thienopyrimidinone carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₁H₁₃F₃N₃O₂S₂: 484.04) .
  • X-ray Crystallography : Resolves 3D conformation using SHELXL software (if single crystals are obtainable) .

What solvents and catalysts optimize the sulfanyl-acetamide coupling reaction?

Q. Basic

  • Solvents : Ethanol (for solubility) or DMF (for high-temperature stability) .
  • Catalysts/Bases : K₂CO₃ (2.5 equiv) or triethylamine (for acid scavenging) .
  • Yield Optimization : Reflux for 12–24 hours achieves >75% yield in ethanol .

How can contradictory biological activity data be resolved?

Q. Advanced

  • Purity Verification : Reanalyze via HPLC (≥95% purity threshold) to exclude impurities .
  • Assay Reproducibility : Standardize cell-based assays (e.g., IC₅₀ in HCT-116 colon cancer cells) across labs with controls .
  • Structural Analog Testing : Compare with analogs (e.g., 3,5-dimethylphenyl variant) to isolate substituent-specific effects .

What strategies improve reaction yield and scalability?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventional) .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps .
  • Continuous Flow Chemistry : Enhances scalability and reduces solvent waste .

How are structure-activity relationship (SAR) studies designed for this compound?

Q. Advanced

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups on phenyl rings to assess potency shifts .
  • Biological Testing : Screen against kinase panels (e.g., CK1 isoforms) to identify target selectivity .
  • Computational Docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets .

What computational methods predict target interactions?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values using Gaussian-based descriptors .

What are the compound’s critical physicochemical properties?

Q. Basic

PropertyValue/DescriptionReference
Molecular FormulaC₂₁H₁₃F₃N₃O₂S₂
Molecular Weight484.04 g/mol
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mL
LogP3.2 (predicted via ChemAxon)

How is target engagement validated in vitro?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized CK1ε .
  • Thermal Shift Assay : Monitor protein melting temperature (ΔTm) shifts upon ligand binding .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

How are purification challenges addressed for polar intermediates?

Q. Advanced

  • Mixed-Mode Chromatography : Use C18 columns with 0.1% TFA in acetonitrile/water gradients .
  • Crystallization Screening : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high-purity crystals .
  • Lyophilization : Stabilize hygroscopic intermediates after aqueous workup .

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